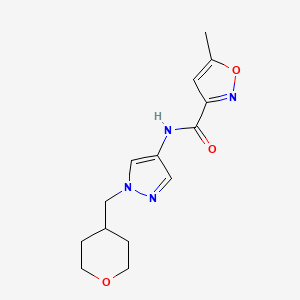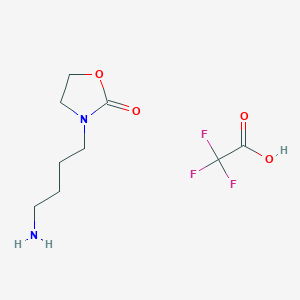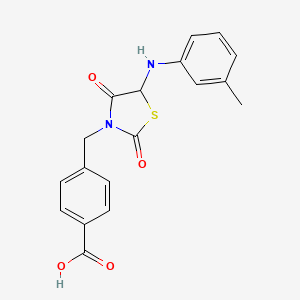
2-bromo-N-(3-chloro-4-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-bromo-N-(3-chloro-4-methylphenyl)propanamide” is a chemical compound with the molecular formula C10H11BrClNO . It has a molecular weight of 276.56 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanamide backbone with a bromine atom attached to the second carbon and a 3-chloro-4-methylphenyl group attached as an amide .Physical And Chemical Properties Analysis
The predicted properties of “this compound” include a boiling point of 381.6±37.0 °C, a density of 1.529±0.06 g/cm3, and a pKa of 11.98±0.70 .Scientific Research Applications
Synthesis and Molecular Structure
2-Bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide has been synthesized and characterized by various spectroscopic methods and crystal X-ray diffraction. This compound is shown to be an efficient fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
Antimicrobial Properties
A series of 2-chloro(bromo, thiocyanato)-1-aryl-2-methyl-3-chloropropanes, including derivatives of 2-bromo-N-(3-chloro-4-methylphenyl)propanamide, have demonstrated significant antimicrobial properties. The most effective compounds were identified as 2-chloro-1-phenyl-2-methyl-3-chloropropane and 2-bromo-1-p-methylphenyl-(1-p-methoxyphenyl)-2-methyl-3-chloropropane (Gorbovoi et al., 2008).
Intramolecular Interactions and Vibrational Frequencies
Research on paracetamol analogues, such as 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide and 2-bromo-2-methyl-N-p-tolyl-propanamide, has revealed significant findings regarding intramolecular interactions, isomerization, and vibrational frequencies. This study employed Density Functional Theory to understand the molecular properties and the stabilizing interactions within these compounds (Viana et al., 2016).
Solubility and Crystallization
The solubility of 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures has been thoroughly studied. The research provides valuable data on the dissolution properties and saturation temperature profiles, crucial for understanding the physical chemistry of this compound (Pascual et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-bromo-N-(3-chloro-4-methylphenyl)propanamide are currently unknown This compound is relatively new and not much information is available about its specific targets
Mode of Action
It’s possible that it interacts with its targets through a process known as nucleophilic substitution . This is a common reaction mechanism in organic chemistry where a nucleophile selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group. The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . As research progresses, we may gain a better understanding of the pathways this compound affects and their downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets.
properties
IUPAC Name |
2-bromo-N-(3-chloro-4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-6-3-4-8(5-9(6)12)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJQLFCPEGDTJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2470637.png)
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylpropanamide](/img/structure/B2470638.png)
![8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2470644.png)
![1'-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2470649.png)

![N-allyl-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2470651.png)

![N-(3,4-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2470653.png)
![4-allyl-3-(cyclopentylsulfanyl)-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2470655.png)
![N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide;dihydrochloride](/img/structure/B2470656.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2470658.png)